2,4-Dichlorobenzoyl Cyanide
Overview
Description
2,4-Dichlorobenzoyl Cyanide is an organic compound with the molecular formula C8H3Cl2NO. It is a derivative of benzoyl cyanide, where two chlorine atoms are substituted at the 2 and 4 positions of the benzene ring. This compound is known for its use as an intermediate in the synthesis of various pharmaceuticals, particularly anticonvulsants such as lamotrigine .
Mechanism of Action
Target of Action
2,4-Dichlorobenzoyl Cyanide (DCBC) is an organic compound that is primarily used as an intermediate in the production of dyes and pharmaceuticals It’s known that dcbc interacts with various biochemical processes during its use in the production of dyes and pharmaceuticals .
Mode of Action
It’s known that dcbc undergoes thermal decomposition, which is an autocatalytic reaction . This means that the reaction accelerates as it proceeds, leading to a rapid release of energy . This property is crucial in its role as an initiator, hardener, and vulcanizing agent in the rubber industry .
Biochemical Pathways
This process can lead to various downstream effects, including the release of energy and the formation of new compounds .
Result of Action
The primary result of DCBC’s action is its role in the production of dyes and pharmaceuticals . It’s also used as an initiator, hardener, and vulcanizing agent in the rubber industry . The thermal decomposition of DCBC leads to a rapid release of energy, which is crucial in these applications .
Action Environment
The action of DCBC can be influenced by various environmental factors. For instance, the thermal decomposition of DCBC is a temperature-dependent process . Therefore, the rate and extent of this reaction can be influenced by the temperature of the environment . Additionally, safety precautions must be taken to prevent the release of DCBC into the environment, as it can pose potential hazards .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins during its use in the synthesis of certain pesticides
Cellular Effects
Given its use in pesticide synthesis, it may have significant impacts on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dichlorobenzoyl Cyanide can be synthesized through the reaction of 2,4-dichlorobenzoyl chloride with sodium cyanide in the presence of a phase transfer catalyst. The reaction typically occurs in an organic solvent such as dichloromethane under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of large-scale reactors where 2,4-dichlorobenzoyl chloride is reacted with sodium cyanide. The process is monitored using gas chromatography to ensure the purity and yield of the product .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichlorobenzoyl Cyanide undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyanide group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: In the presence of water and a catalyst, the cyanide group can be hydrolyzed to form 2,4-dichlorobenzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols can be used in the presence of a base.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Major Products Formed:
Nucleophilic Substitution: Depending on the nucleophile, products such as 2,4-dichlorobenzamide or 2,4-dichlorobenzyl alcohol can be formed.
Hydrolysis: The major product is 2,4-dichlorobenzoic acid.
Scientific Research Applications
2,4-Dichlorobenzoyl Cyanide has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of anticonvulsant drugs like lamotrigine.
Chemical Synthesis: It serves as a building block for the synthesis of various organic compounds.
Analytical Chemistry: It is used as a reference standard in chromatographic methods for the quantification of related compounds.
Comparison with Similar Compounds
2,3-Dichlorobenzoyl Cyanide: Another isomer with chlorine atoms at the 2 and 3 positions.
2,4-Dichlorobenzyl Cyanide: A related compound where the cyanide group is attached to a benzyl group instead of a benzoyl group.
Uniqueness: 2,4-Dichlorobenzoyl Cyanide is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its role as an intermediate in the synthesis of lamotrigine highlights its importance in pharmaceutical chemistry .
Properties
IUPAC Name |
2,4-dichlorobenzoyl cyanide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2NO/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJCNUBDKYFMHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431458 | |
Record name | 2,4-Dichlorobenzoyl Cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20431458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35022-43-6 | |
Record name | 2,4-Dichlorobenzoyl cyanide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35022-43-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichlorobenzoyl Cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20431458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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